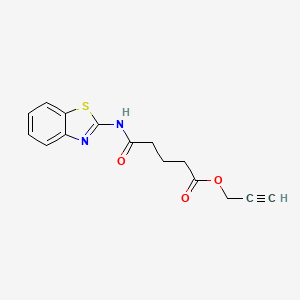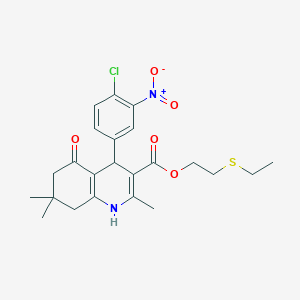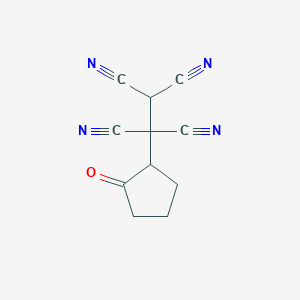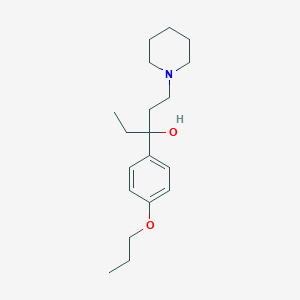
Prop-2-yn-1-yl 5-(1,3-benzothiazol-2-ylamino)-5-oxopentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PROP-2-YN-1-YL 4-[(1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]BUTANOATE is a synthetic organic compound that features both a benzothiazole moiety and a propargyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROP-2-YN-1-YL 4-[(1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]BUTANOATE typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzothiazole Moiety: This can be achieved by cyclocondensation of o-aminothiophenol with carboxylic acids or their derivatives.
Attachment of the Propargyl Group: The propargyl group can be introduced via a nucleophilic substitution reaction using propargyl bromide.
Coupling with Butanoic Acid Derivative: The final step involves coupling the benzothiazole derivative with a butanoic acid derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions
PROP-2-YN-1-YL 4-[(1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]BUTANOATE can undergo various chemical reactions, including:
Oxidation: The propargyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The benzothiazole moiety can be reduced under specific conditions to form dihydrobenzothiazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the propargyl position.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of dihydrobenzothiazole derivatives.
Substitution: Formation of substituted propargyl derivatives.
Scientific Research Applications
PROP-2-YN-1-YL 4-[(1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]BUTANOATE has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential antibacterial, antifungal, or anticancer activities.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or photophysical properties.
Biological Studies: It can serve as a probe for studying biological processes involving benzothiazole derivatives.
Mechanism of Action
The mechanism of action of PROP-2-YN-1-YL 4-[(1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]BUTANOATE involves its interaction with specific molecular targets. The benzothiazole moiety can interact with enzymes or receptors, modulating their activity. The propargyl group can undergo click chemistry reactions, allowing for the covalent modification of biological targets .
Comparison with Similar Compounds
Similar Compounds
2-Arylbenzothiazoles: These compounds share the benzothiazole core and have similar biological activities.
Propargyl Derivatives: Compounds like propargylamines have similar reactivity due to the presence of the propargyl group.
Uniqueness
PROP-2-YN-1-YL 4-[(1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]BUTANOATE is unique due to the combination of the benzothiazole and propargyl moieties, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C15H14N2O3S |
|---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
prop-2-ynyl 5-(1,3-benzothiazol-2-ylamino)-5-oxopentanoate |
InChI |
InChI=1S/C15H14N2O3S/c1-2-10-20-14(19)9-5-8-13(18)17-15-16-11-6-3-4-7-12(11)21-15/h1,3-4,6-7H,5,8-10H2,(H,16,17,18) |
InChI Key |
WQVUGHNRHYJLIP-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC(=O)CCCC(=O)NC1=NC2=CC=CC=C2S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2-Dimethyl-5-phenyl-2,3-dihydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B15008701.png)
![(4E)-5-(2-fluorophenyl)-4-[hydroxy(phenyl)methylidene]-1-(3-methylphenyl)pyrrolidine-2,3-dione](/img/structure/B15008708.png)
![4-(3-bromophenyl)-1-chloro-2-[(2-nitrophenyl)sulfanyl]-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinoline-6-carboxylic acid](/img/structure/B15008717.png)

![3-(3,4-dimethoxyphenyl)-11-(thiophen-3-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B15008732.png)
![6-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-N-(2-methoxyphenyl)-2-methyl-4-phenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B15008737.png)

![4-(2,4-Dinitrophenyl)-1,4-diazabicyclo[4.3.0]nonane](/img/structure/B15008751.png)
![4-(decyloxy)-N-[2-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B15008756.png)
![(5E)-5-[(2-methoxyphenyl)methylidene]-2-(piperidin-1-yl)-4,5-dihydro-1,3-thiazol-4-one](/img/structure/B15008758.png)

![5-cyano-6-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N,4-diphenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B15008781.png)
![2-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B15008790.png)

